

# Reproducibility of Govorestat findings across different research labs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Govorestat |           |
| Cat. No.:            | B605652    | Get Quote |

# Govorestat: An Examination of Reproducibility in Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical findings for **Govorestat** (AT-007), a novel aldose reductase inhibitor, with a focus on the reproducibility of these findings across different research settings. To date, all clinical trial data for **Govorestat** has been generated by its developer, Applied Therapeutics. The lack of independent, peer-reviewed replication of these studies is a critical consideration for the scientific community. Furthermore, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) in November 2024 for the New Drug Application (NDA) for **Govorestat** in the treatment of Classic Galactosemia, indicating that the application could not be approved in its present form due to deficiencies.[1] This underscores the need for a thorough and objective evaluation of the available data.

#### **Mechanism of Action**

**Govorestat** is a central nervous system-penetrant aldose reductase inhibitor.[2] Aldose reductase is an enzyme that, in certain metabolic conditions, converts monosaccharides into their corresponding sugar alcohols. In Classic Galactosemia, it converts galactose to galactitol, and in Sorbitol Dehydrogenase (SORD) deficiency, it converts glucose to sorbitol. The accumulation of these polyols is believed to be a key driver of the pathophysiology of these



diseases. By inhibiting aldose reductase, **Govorestat** aims to reduce the levels of these toxic metabolites.

Below is a diagram illustrating the signaling pathway targeted by **Govorestat**.

# Govorestat Mechanism of Action Classic Galactosemia Galactose Aldose Reductase Govorestat Inhibits SORD Deficiency Glucose Aldose Reductase Sorbitol (Toxic Metabolite)

Click to download full resolution via product page

**Govorestat** inhibits aldose reductase, reducing toxic metabolites.

#### **Clinical Trial Data Summary**

The primary clinical evidence for **Govorestat** comes from two key trials sponsored by Applied Therapeutics: the ACTION-Galactosemia Kids study for Classic Galactosemia and the INSPIRE trial for SORD deficiency.

# Govorestat in Classic Galactosemia (ACTION-Galactosemia Kids)



This Phase 3 trial (NCT04902781) evaluated the efficacy and safety of **Govorestat** in children with Classic Galactosemia.[3]

| Endpoint                                                                 | Result                                                            | p-value       |
|--------------------------------------------------------------------------|-------------------------------------------------------------------|---------------|
| Primary Endpoint: Global<br>Statistical Test                             | Did not meet statistical significance                             | p = 0.1030[1] |
| Post-hoc analysis (excluding speech/language components)                 | Statistically significant benefit of active treatment vs. placebo | p = 0.0205    |
| Biomarker: Plasma Galactitol<br>Reduction                                | Statistically significant reduction from baseline                 | p < 0.001[1]  |
| Secondary Endpoint: Tremor<br>(Archimedes Spiral Drawing<br>Test)        | Statistically significant benefit at 18 months                    | p = 0.0428    |
| Secondary Endpoint: Adaptive<br>Skills (BASC-3 Adaptive Skills<br>Index) | Statistically significant benefit                                 | p = 0.0265    |

#### **Govorestat in SORD Deficiency (INSPIRE Trial)**

The ongoing Phase 3 INSPIRE trial (NCT05397665) is assessing the efficacy and safety of **Govorestat** in patients with SORD deficiency.[4]



| Endpoint                                                             | Result                                             | p-value                  |
|----------------------------------------------------------------------|----------------------------------------------------|--------------------------|
| Biomarker: Sorbitol Reduction (90 days)                              | Mean reduction of approximately 52%                | p < 0.001 vs. placebo[5] |
| Correlation: Sorbitol Level and CMT-FOM                              | Statistically significant correlation at 12 months | p = 0.05[6]              |
| Patient-Reported Outcomes: CMT Health Index                          | Highly statistically significant effect            | p = 0.01[6]              |
| Primary Clinical Endpoint: 10-<br>meter walk/run test (12<br>months) | Not statistically significant                      | Not provided[7]          |

## **Experimental Protocols**

Detailed experimental protocols for the key clinical trials are summarized below based on publicly available information.

## ACTION-Galactosemia Kids Study (NCT04902781) Experimental Workflow





Click to download full resolution via product page

Workflow for the ACTION-Galactosemia Kids clinical trial.

Methodology for Key Experiments in ACTION-Galactosemia Kids:

- Primary Endpoint (Global Statistical Test): This was a composite endpoint comprising four assessments:
  - OWLS-2 Oral Expression (OE) and Listening Comprehension (LC): Standardized assessments of language skills.



- BASC-3 Behavior Symptoms Index (BSI) and Activities of Daily Living (ADL): Parent-reported scales to evaluate behavior and adaptive skills.[8] The individual components were combined into a single global statistical test to assess the overall clinical benefit.
- Biomarker Analysis: Plasma galactitol levels were measured at baseline and at regular intervals throughout the study to assess the pharmacodynamic effect of Govorestat.
- Tremor Assessment: Tremor was evaluated using the Archimedes Spiral Drawing Test, a common method for quantifying tremor severity.
- Adaptive Skills: The BASC-3 Adaptive Skills Index was used as a secondary measure of adaptive behaviors.

**INSPIRE Trial (NCT05397665) Experimental Workflow** 





Click to download full resolution via product page

Workflow for the INSPIRE clinical trial.

Methodology for Key Experiments in INSPIRE Trial:

- Primary Endpoint (12 Months): The initial primary endpoint was the correlation between the change in sorbitol levels and the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM), a composite measure of physical function.[6]
- Primary Endpoint (24 Months): The primary endpoint for the final analysis is the 10-meter walk/run test, a measure of mobility.[6]



- Biomarker Analysis: Blood sorbitol levels are measured at baseline and throughout the study to quantify the pharmacodynamic effect of Govorestat.
- Patient-Reported Outcomes: The CMT Health Index (CMT-HI) is used to assess the patient's perception of their health and well-being.[6]

## Comparison with Alternatives and Reproducibility Assessment

A significant challenge in evaluating **Govorestat** is the absence of independently conducted studies. All available data has been sponsored and reported by Applied Therapeutics. This lack of external validation makes it difficult to assess the true reproducibility and robustness of the reported findings.

Alternative Therapeutic Strategies:

- Classic Galactosemia: The current standard of care is a strict galactose-restricted diet.[9]
   Other investigational approaches include gene therapy and pharmacological chaperones.[8]
   [10]
- SORD Deficiency: There are currently no approved treatments for SORD deficiency.
   Management is focused on supportive care, including physical therapy and pain management.[4]

Historical Context of Aldose Reductase Inhibitors:

The development of aldose reductase inhibitors has a history of challenges. Several previous candidates for diabetic neuropathy failed in late-stage clinical trials due to lack of efficacy or safety concerns.[11] This history underscores the importance of rigorous and reproducible clinical data for any new agent in this class.

#### Conclusion

The available data for **Govorestat**, generated exclusively by its developer, suggests a potential for clinical benefit in Classic Galactosemia and SORD deficiency, primarily through the reduction of toxic metabolites. However, the lack of independent replication of these findings is a major limitation. The FDA's Complete Response Letter for the Classic Galactosemia



indication highlights that the data presented by Applied Therapeutics was not sufficient for approval. For the scientific and medical communities to have confidence in the efficacy and safety of **Govorestat**, independent, peer-reviewed studies are essential. Researchers should interpret the current findings with caution and await further data from diverse research groups to fully understand the therapeutic potential and reproducibility of **Govorestat**'s effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neurologylive.com [neurologylive.com]
- 2. Exit interviews with caregivers of pediatric patients with classic galactosemia to explore meaningfulness of changes in the ACTION-galactosemia kids trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. galactosemia.org [galactosemia.org]
- 6. Applied aims for approval post-Phase III win with SORD deficiency drug Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. cmtrf.org [cmtrf.org]
- 8. Clinical benefit of govorestat in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission Medthority [medthority.com]
- 9. researchgate.net [researchgate.net]
- 10. appliedtherapeutics.com [appliedtherapeutics.com]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
- To cite this document: BenchChem. [Reproducibility of Govorestat findings across different research labs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605652#reproducibility-of-govorestat-findings-across-different-research-labs]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com